

# Application Notes and Protocols for Functionalization of Ag8 Nanoclusters

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## Compound of Interest

Compound Name: AG8.0  
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## Introduction

Atomically precise silver nanoclusters (AgNCs) have garnered significant attention in biomedical research due to their unique size-dependent physicochemical properties, including strong photoluminescence and excellent biocompatibility.[1] Among these, Ag8 nanoclusters represent a class of ultra-small nanoparticles with the potential for diverse applications, ranging from bioimaging and sensing to targeted drug delivery.[2] The functionality of these nanoclusters is critically dependent on their surface chemistry, which can be tailored through the strategic attachment of various ligands. This document provides a detailed protocol for the functionalization of a specific phosphine- and thiolate-stabilized Ag8 nanocluster, Ag8(SPhMe2)8(DPPM)1, via a ligand exchange strategy. Furthermore, it outlines the key characterization techniques and discusses the cellular uptake mechanisms of such functionalized nanoclusters.

## Data Presentation

The following table summarizes key quantitative data for a representative functionalized Ag8 nanocluster. It is important to note that specific values may vary depending on the nature of the

functionalizing ligand and the experimental conditions.

Parameter	Value	Method of Determination	Reference
Core Size (Ag atoms)	8	X-ray Crystallography	[3]
Ligands	2,4-dimethylbenzenethiolate (SPhMe <sub>2</sub> ), bis(diphenylphosphino)methane (DPPM)	X-ray Crystallography	[3]
Molecular Formula	Ag <sub>8</sub> (SPhMe <sub>2</sub> ) <sub>8</sub> (DPPM) <sub>1</sub>	X-ray Crystallography	[3]
UV-Vis Absorption Maxima	~450 nm, ~580 nm	UV-Vis Spectroscopy	Inferred from similar AgNCs
Photoluminescence Emission	~650 nm	Fluorescence Spectroscopy	Inferred from similar AgNCs
Quantum Yield	~5-15%	Fluorescence Spectroscopy	Inferred from similar AgNCs

## Experimental Protocols

This section details the synthesis of a precursor Ag-thiolate-phosphine complex and the subsequent ligand exchange reaction to functionalize the Ag<sub>8</sub> nanocluster.

### Protocol 1: Synthesis of a Mixed-Ligand Silver Nanocluster Precursor

This protocol is adapted from general methods for synthesizing phosphine- and thiolate-protected silver nanoclusters.

Materials:

- Silver nitrate (AgNO<sub>3</sub>)

- 2,4-dimethylbenzenethiol (HSPHMe2)
- bis(diphenylphosphino)methane (DPPM)
- Sodium borohydride (NaBH<sub>4</sub>)
- Toluene
- Methanol
- Deionized water

Procedure:

- In a 50 mL three-neck flask, dissolve AgNO<sub>3</sub> (0.1 mmol) and DPPM (0.05 mmol) in 10 mL of toluene under a nitrogen atmosphere with vigorous stirring.
- In a separate vial, dissolve 2,4-dimethylbenzenethiol (0.8 mmol) in 5 mL of toluene.
- Add the thiol solution to the flask containing the silver and phosphine precursors. The solution should turn cloudy, indicating the formation of a Ag-thiolate-phosphine complex.
- Stir the mixture for 30 minutes at room temperature.
- Prepare a fresh solution of sodium borohydride (1.0 mmol) in 5 mL of ice-cold deionized water.
- Add the NaBH<sub>4</sub> solution dropwise to the reaction mixture over a period of 15 minutes. The color of the solution will gradually change, indicating the reduction of silver ions and the formation of nanoclusters.
- Allow the reaction to proceed for 4 hours at room temperature.
- After the reaction is complete, wash the organic phase with deionized water (3 x 15 mL) to remove unreacted precursors and byproducts.
- Dry the organic phase over anhydrous sodium sulfate.

- Remove the solvent under reduced pressure to obtain the crude Ag<sub>8</sub>(SPhMe<sub>2</sub>)<sub>8</sub>(DPPM)<sub>1</sub> nanocluster product.
- Purify the crude product by size exclusion chromatography or precipitation from a concentrated solution by adding a non-solvent like methanol.

## Protocol 2: Functionalization of Ag<sub>8</sub> Nanoclusters via Ligand Exchange

This protocol describes a general method for replacing the native thiolate ligands on the Ag<sub>8</sub> nanocluster with a functional thiol-containing ligand (e.g., a drug molecule with a thiol group or a targeting ligand).

### Materials:

- Purified Ag<sub>8</sub>(SPhMe<sub>2</sub>)<sub>8</sub>(DPPM)<sub>1</sub> nanoclusters
- Functional thiol-containing ligand (e.g., Thiol-PEG-Folate)
- Dichloromethane (DCM)
- Methanol

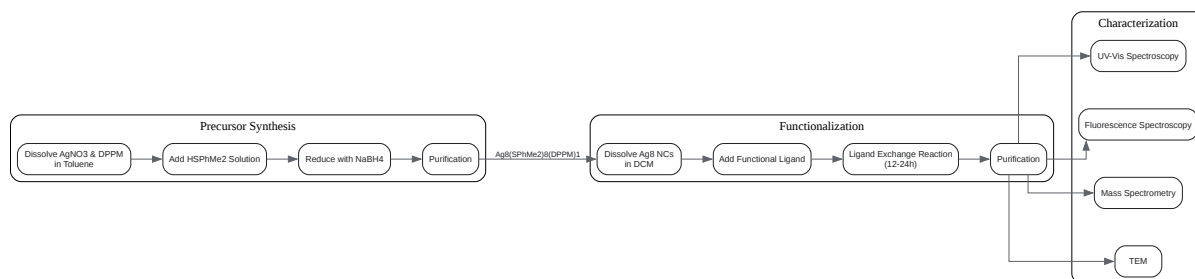
### Procedure:

- Dissolve the purified Ag<sub>8</sub>(SPhMe<sub>2</sub>)<sub>8</sub>(DPPM)<sub>1</sub> nanoclusters (0.01 mmol) in 10 mL of dichloromethane.
- In a separate vial, dissolve the functional thiol-containing ligand (0.1 mmol, a 10-fold molar excess) in 2 mL of dichloromethane.
- Add the solution of the functional ligand to the nanocluster solution.
- Allow the reaction mixture to stir at room temperature for 12-24 hours under a nitrogen atmosphere. The progress of the ligand exchange can be monitored by techniques such as TLC or mass spectrometry.

- After the reaction is complete, precipitate the functionalized nanoclusters by adding methanol (20 mL).
- Centrifuge the mixture to collect the precipitated nanoclusters.
- Wash the collected nanoclusters with methanol (3 x 10 mL) to remove excess unreacted functional ligand.
- Dry the final functionalized Ag8 nanocluster product under vacuum.

## Mandatory Visualization

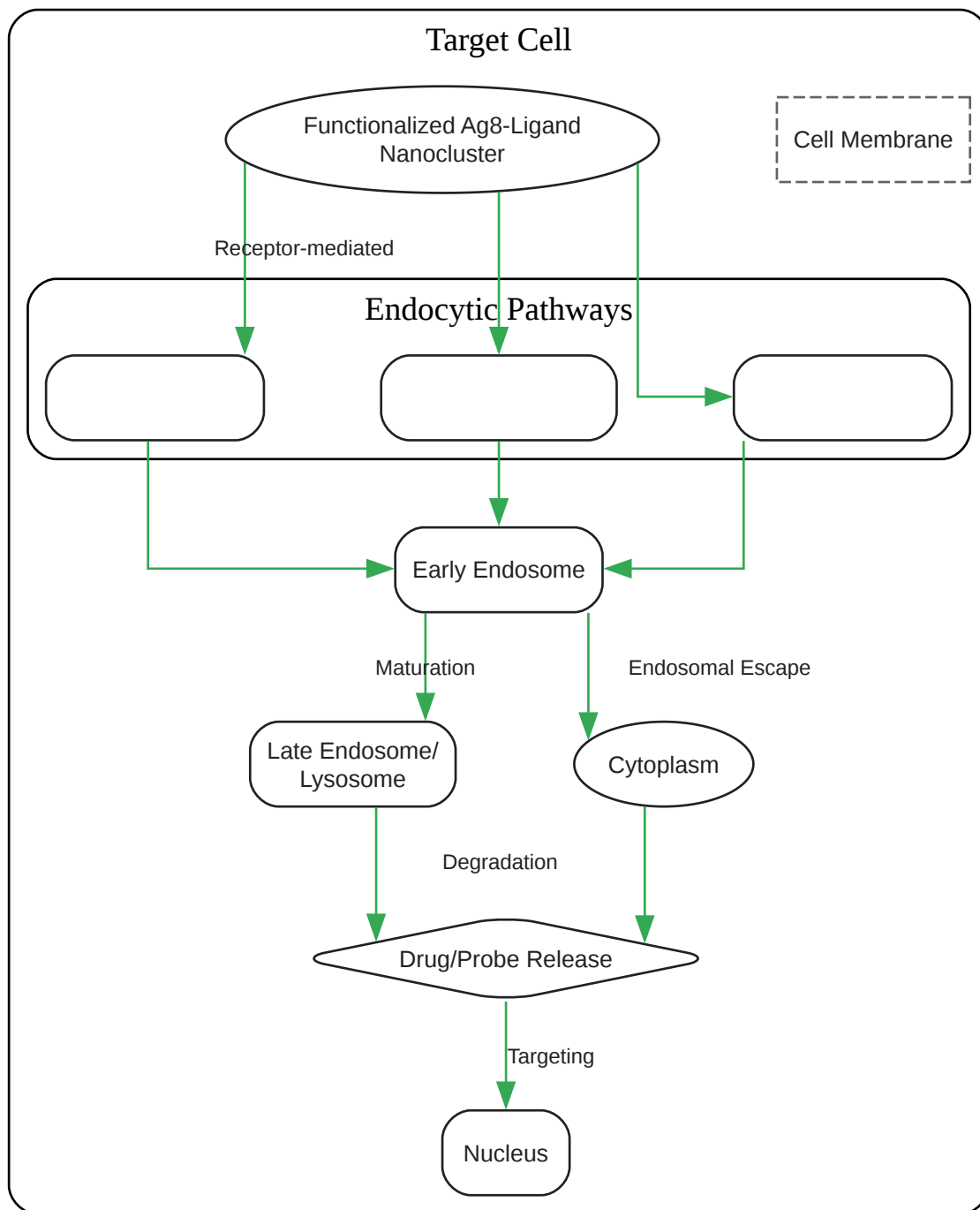
### Experimental Workflow for Ag8 Nanocluster Functionalization



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Caption: Experimental workflow for the synthesis and functionalization of Ag8 nanoclusters.

# Signaling Pathway: Cellular Uptake of Functionalized Ag8 Nanoclusters



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Caption: Cellular uptake pathways for functionalized Ag8 nanoclusters.

## Discussion

The successful functionalization of Ag8 nanoclusters is a critical step in harnessing their potential for biomedical applications. The choice of the functional ligand is paramount and will dictate the ultimate application of the nanocluster. For instance, conjugating targeting moieties such as folic acid or antibodies can facilitate the specific delivery of the nanoclusters to cancer cells.[4] Similarly, attaching drug molecules can transform the nanoclusters into sophisticated drug delivery vehicles.

The cellular uptake of functionalized nanoclusters is a complex process that is influenced by the physicochemical properties of the nanoparticles, including their size, shape, and surface charge, as well as the specific cell type.[5] The primary mechanisms of internalization for nanoparticles of this size are endocytic pathways.[6][7] As depicted in the diagram, these include clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis.[1][6][7] Following internalization, the nanoclusters are typically trafficked through the endo-lysosomal pathway.[1] For drug delivery applications, endosomal escape is a critical step to allow the therapeutic payload to reach its intracellular target, such as the cytoplasm or the nucleus. The design of the functional ligand can be engineered to promote this escape.

Characterization:

Thorough characterization of the functionalized nanoclusters is essential to confirm successful ligand exchange and to understand their properties.

- **UV-Vis Spectroscopy:** To monitor changes in the electronic structure of the nanocluster upon ligand exchange.
- **Fluorescence Spectroscopy:** To determine the photoluminescence properties, including emission wavelength and quantum yield, which are crucial for imaging applications.
- **Mass Spectrometry (ESI-MS or MALDI-TOF):** To confirm the molecular weight of the functionalized nanocluster and verify the attachment of the new ligand.
- **Transmission Electron Microscopy (TEM):** To visualize the size and morphology of the nanoclusters and ensure they remain monodisperse after functionalization.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: To provide detailed structural information about the attached ligands.
- Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the functional groups of the new ligand on the nanocluster surface.

By following these detailed protocols and utilizing the appropriate characterization techniques, researchers can effectively functionalize Ag8 nanoclusters and pave the way for their innovative application in drug development and biomedical research.

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